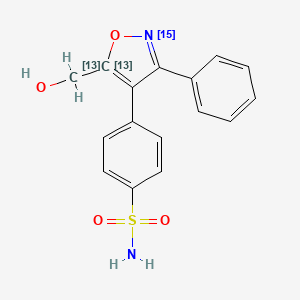

1-Hydroxy Valdecoxib-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1346601-29-3 |

|---|---|

Molecular Formula |

C16H14N2O4S |

Molecular Weight |

333.336 |

IUPAC Name |

4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide |

InChI |

InChI=1S/C16H14N2O4S/c17-23(20,21)13-8-6-11(7-9-13)15-14(10-19)22-18-16(15)12-4-2-1-3-5-12/h1-9,19H,10H2,(H2,17,20,21)/i10+1,14+1,18+1 |

InChI Key |

UJSFKTUZOASIPA-URAPMWEKSA-N |

SMILES |

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO |

Synonyms |

4-[5-(Hydroxymethyl)-3-phenyl-4-isoxazolyl]-benzenesulfonamide-13C2,15N; |

Origin of Product |

United States |

Foundational & Exploratory

Precision Bioanalysis: Molecular Weight and Isotopic Distribution of 1-Hydroxy Valdecoxib-13C2,15N

Executive Summary

In the high-stakes domain of Drug Metabolism and Pharmacokinetics (DMPK), the accurate quantitation of metabolites is as critical as the parent drug itself. 1-Hydroxy Valdecoxib (often chemically defined as 5-hydroxymethyl valdecoxib) represents a primary metabolic oxidation product of the COX-2 inhibitor Valdecoxib.

To eliminate matrix effects and ionization variability in LC-MS/MS assays, the use of a Stable Isotope Labeled Internal Standard (SIL-IS) is mandatory. 1-Hydroxy Valdecoxib-13C2,15N serves as the "gold standard" orthogonal reference. By incorporating two Carbon-13 atoms and one Nitrogen-15 atom, this analog provides a mass shift of approximately +3 Da , ensuring spectral separation from the analyte while maintaining identical chromatographic behavior.

This technical guide dissects the molecular physics, isotopic distribution, and bioanalytical application of this specific SIL-IS.

Part 1: Chemical Identity & Structural Integrity

The Analyte vs. The Standard

Valdecoxib undergoes CYP2C9 and CYP3A4-mediated metabolism.[1] The primary pathway involves the hydroxylation of the 5-methyl group on the isoxazole ring.

-

Parent Drug: Valdecoxib (

)[1][2][3][4][5] -

Target Metabolite: 1-Hydroxy Valdecoxib (

)[6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Internal Standard: this compound

Structural Specifications

| Feature | Unlabeled Metabolite | Labeled Internal Standard |

| Formula | ||

| IUPAC Name | 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | [13C2, 15N]-labeled variant |

| Core Moiety | Isoxazole ring with Sulfonamide | Isotopically enriched Isoxazole/Sulfonamide |

| Modification | Hydroxylation at C-5 Methyl | Stable Isotope Integration |

Critical Note on Nomenclature: In various catalogs, "1-Hydroxy Valdecoxib" is a synonym for 5-Hydroxymethyl Valdecoxib . Researchers must verify the structure matches the hydroxymethyl isoxazole derivative and not the N-hydroxy sulfonamide metabolite, which is unstable.

Part 2: Theoretical Mass Spectrometry

Molecular Weight Calculations

High-resolution mass spectrometry (HRMS) requires precise monoisotopic mass calculations. We utilize the following atomic masses:

-

: 12.00000 |

-

: 14.00307 |

-

: 1.00783 |

A. Unlabeled 1-Hydroxy Valdecoxib (

)

-

Formula:

-

Calculation:

-

16 × 12.00000 = 192.00000

-

14 × 1.00783 = 14.10962

-

2 × 14.00307 = 28.00614

-

4 × 15.99491 = 63.97964

-

1 × 31.97207 = 31.97207

-

-

Monoisotopic Mass (

): 330.0675 Da

B. Labeled this compound (

)

-

Formula:

-

Mass Shift:

-

Total Shift: +3.00374 Da

-

-

Monoisotopic Mass (

): 330.0675 + 3.0037 = 333.0712 Da

Isotopic Distribution & "Cross-Talk"

In quantitative MS (MRM mode), "cross-talk" occurs when the isotopic envelope of the analyte overlaps with the internal standard.

-

The M+3 Overlap: The natural abundance of

is ~1.1%. The probability of the unlabeled analyte naturally containing three -

Reverse Contribution: If the IS is not 100% enriched (e.g., 99 atom %), it may contain

or

Part 3: Analytical Application (LC-MS/MS)

Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the role of the SIL-IS.

Figure 1: Bioanalytical workflow integrating this compound for drift correction.

MRM Transition Setup

Valdecoxib and its metabolites ionize well in Negative ESI (sulfonamide deprotonation) or Positive ESI (protonation of isoxazole N). Positive mode is often preferred for sensitivity.

| Compound | Polarity | Precursor ( | Product ( | Collision Energy (eV) | Rationale |

| Analyte | ESI+ | 331.1 ( | 118.1 | 25-35 | Loss of Sulfonamide moiety |

| IS (13C2, 15N) | ESI+ | 334.1 ( | 121.1 | 25-35 | Must confirm label retention |

Protocol Check: The product ion selected for the IS must contain the isotopic labels. If the fragmentation cleaves off the labeled section, the IS and Analyte will produce the same product ion, causing interference.

Scenario A: Labels are on the phenyl ring. Fragment 118 (sulfonamide) is unlabeled. BAD.

Scenario B: Labels are on the sulfonamide nitrogen. Fragment 118 contains the label. GOOD.

Recommendation: Always perform a Product Ion Scan (MS2) on the neat IS solution to identify the shifted fragment.

Part 4: Experimental Protocol

Stock Solution Preparation

-

Solubility: 1-Hydroxy Valdecoxib is hydrophobic. Dissolve primary stock in DMSO or Methanol . Avoid 100% water.

-

Concentration: Prepare a master stock at 1.0 mg/mL.

-

Storage: Aliquot into amber glass vials. Store at -20°C or -80°C. Stable isotopes do not degrade faster than the unlabeled drug, but freeze-thaw cycles should be minimized.

Mass Spectrometry Tuning (Step-by-Step)

-

Infusion: Dilute stock to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid). Infuse at 10 µL/min.

-

Q1 Scan: Verify the precursor mass.

-

Expect 334.1 for the IS (Positive Mode).

-

-

Product Scan: Apply collision energy (ramp 10-50 eV).

-

Identify the dominant fragment.

-

Verification: Ensure the fragment mass is shifted by +3 Da (or relevant amount) relative to the unlabeled standard's fragment. If the fragment mass is identical to the unlabeled version, do not use that transition .

-

Chromatographic Considerations

Because Deuterium is not used (13C and 15N are used instead), the Isotope Effect on retention time is negligible.

-

Expectation: The retention time of this compound should be perfectly co-eluting with the unlabeled analyte.

-

Separation: Use a C18 column (e.g., Waters BEH C18 or Phenomenex Kinetex).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

Part 5: References

-

PubChem. (n.d.). 1-Hydroxy Valdecoxib (Compound).[1][7][6][8] National Library of Medicine. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Zhang, J. Y., et al. (2003).[6] "Metabolism of valdecoxib in man: identification of a novel N-glucuronide metabolite." Drug Metabolism and Disposition, 31(4). (Contextualizing the hydroxylation pathways).

-

Witega Laboratorien. (n.d.). Valdecoxib Reference Standards.[9] Retrieved from [Link]

Sources

- 1. Valdecoxib CAS#: 181695-72-7 [m.chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. KEGG DRUG: Valdecoxib [genome.jp]

- 4. Valdecoxib - Wikipedia [en.wikipedia.org]

- 5. globalrph.com [globalrph.com]

- 6. GSRS [precision.fda.gov]

- 7. PubChemLite - 1-hydroxy valdecoxib (C16H14N2O4S) [pubchemlite.lcsb.uni.lu]

- 8. ClinPGx [clinpgx.org]

- 9. Valdecoxib - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 181695-72-7) [witega.de]

An In-Depth Technical Guide to the Metabolic Pathways of Valdecoxib and the Identification of its Hydroxy Metabolites

This guide provides a comprehensive overview of the metabolic fate of Valdecoxib, a potent and selective COX-2 inhibitor. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the enzymatic pathways involved in its biotransformation and robust methodologies for the identification and characterization of its hydroxylated metabolites.

Introduction: The Clinical and Metabolic Profile of Valdecoxib

Valdecoxib, chemically known as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, was developed as a nonsteroidal anti-inflammatory drug (NSAID) for the management of osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea.[1] Its therapeutic effect is derived from the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of pain and inflammation.[2][3] While effective, Valdecoxib was voluntarily withdrawn from the market due to concerns over potential cardiovascular and dermatological side effects.[2] Understanding its metabolic pathways remains crucial for the broader study of drug metabolism, particularly for compounds with similar structural motifs, and for the development of safer analogues.

Valdecoxib undergoes extensive metabolism in the body, with less than 3% of the parent drug being excreted unchanged in the urine.[2] The biotransformation of Valdecoxib is a multi-step process involving both Phase I and Phase II metabolic reactions, leading to the formation of several metabolites, with hydroxylated species being of primary importance.

The Metabolic Landscape of Valdecoxib: A Two-Phase Journey

The metabolism of Valdecoxib can be broadly categorized into two phases. Phase I involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion.

Phase I Metabolism: The Role of Cytochrome P450 in Hydroxylation

The initial and most significant phase of Valdecoxib metabolism is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver.[4][5] Specifically, the isoforms CYP2C9 and CYP3A4 are the primary catalysts for the oxidative metabolism of Valdecoxib.[6][7]

The two principal hydroxylation pathways are:

-

Hydroxylation of the Methyl Group: The most prominent metabolic route is the oxidation of the methyl group on the isoxazole ring.[6][8] This reaction, mediated by CYP2C9 and CYP3A4, results in the formation of the major and pharmacologically active metabolite, hydroxymethyl-valdecoxib (often designated as M1).[8][9] This metabolite can be further oxidized to a carboxylic acid derivative.[8]

-

N-Hydroxylation of the Sulfonamide Moiety: A secondary oxidative pathway involves the N-hydroxylation of the sulfonamide group, leading to the formation of N-hydroxy-valdecoxib .[4][10] This metabolite has also been found to be active.[10]

It is noteworthy that while the related COX-2 inhibitor celecoxib is known to inhibit CYP2D6, studies have shown that Valdecoxib does not significantly interfere with this particular CYP isoform.[2]

Phase II Metabolism: Glucuronidation for Enhanced Excretion

Following Phase I hydroxylation, Valdecoxib and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the molecule, significantly increasing its polarity and facilitating its elimination via the kidneys. The major urinary metabolites of Valdecoxib are the O-glucuronide of hydroxymethyl-valdecoxib and the N-glucuronide of the parent Valdecoxib.[6]

The overall metabolic cascade of Valdecoxib is visually summarized in the following diagram:

Caption: Metabolic pathways of Valdecoxib.

Methodologies for the Identification and Characterization of Hydroxy Metabolites

A robust analytical workflow is essential for the accurate identification and structural elucidation of drug metabolites. For Valdecoxib, a combination of in vitro metabolism studies and advanced analytical techniques provides a comprehensive approach.

In Vitro Metabolism: Simulating the Hepatic Environment

To investigate the formation of hydroxylated metabolites in a controlled setting, in vitro systems that replicate the metabolic activity of the liver are employed. Human liver microsomes (HLMs) are a commonly used and effective tool for this purpose.

Experimental Protocol: In Vitro Metabolism of Valdecoxib using Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine the following reagents in order:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Valdecoxib solution (dissolved in a suitable organic solvent like methanol or acetonitrile, with the final solvent concentration in the incubation typically ≤1%) to achieve the desired final concentration (e.g., 1-10 µM).

-

Human liver microsomes (e.g., final concentration of 0.5 mg/mL).

-

-

Pre-incubate the mixture at 37°C for 5-10 minutes to allow the substrate to equilibrate with the enzymes.

-

-

Initiation of the Metabolic Reaction:

-

Add an NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the pre-incubated mixture to initiate the CYP-mediated reactions.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Termination of the Reaction:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins and halt enzymatic activity.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge the mixture at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or an HPLC vial for analysis by LC-MS/MS.

-

Causality Behind Experimental Choices:

-

pH 7.4: Mimics physiological conditions.

-

37°C: Optimal temperature for human enzymatic activity.

-

NADPH-regenerating system: Provides a continuous supply of the necessary cofactor (NADPH) for CYP450 enzyme function.

-

Acetonitrile for termination: Efficiently precipitates proteins and is a common solvent in reversed-phase chromatography, making the sample directly compatible with LC-MS/MS analysis.

Caption: Workflow for in vitro metabolism of Valdecoxib.

Identification and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone technique for the sensitive and specific detection and quantification of drug metabolites in complex biological matrices.

Experimental Protocol: LC-MS/MS Analysis of Valdecoxib and its Hydroxy Metabolite

-

Chromatographic Separation (LC):

-

Column: A reversed-phase C18 or C8 column is typically used (e.g., Zorbax XDB-C8, Agilent ZORBAX Extend-C18).[8][11]

-

Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 10 mM ammonium acetate or 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate the parent drug from its more polar metabolites.[11]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Negative electrospray ionization (ESI-) is an effective mode for ionizing Valdecoxib and its metabolites.[11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.

-

MRM Transitions:

-

Self-Validating System: The use of specific MRM transitions provides a high degree of confidence in the identification of the analytes. The precursor ion corresponds to the molecular weight of the compound of interest, and the product ion is a characteristic fragment, creating a unique "fingerprint" for each molecule. The inclusion of a stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.

Quantitative Data Summary

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Valdecoxib | 313 or 312.9 | 118 or 117.9 |

| Hydroxymethyl-Valdecoxib | 329 or 329.0 | 196 or 196.0 |

Data compiled from references[8][11].

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS/MS is excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of novel compounds, including drug metabolites. To obtain NMR data, the metabolite must first be isolated and purified in sufficient quantities, often through preparative HPLC.

The identification of a hydroxylated metabolite via NMR would involve observing key changes in the spectrum compared to the parent drug, Valdecoxib. For instance, in the case of hydroxymethyl-valdecoxib, one would expect to see:

-

In the ¹H NMR spectrum: The disappearance of the singlet corresponding to the methyl protons and the appearance of a new signal, likely a singlet, corresponding to the methylene protons (-CH₂OH).

-

In the ¹³C NMR spectrum: A downfield shift of the carbon signal corresponding to the methyl group, now a hydroxymethyl group.

While the synthesis of hydroxylated metabolites of Valdecoxib has been reported, detailed and publicly available ¹H and ¹³C NMR data for these specific metabolites are not readily found in the surveyed literature. For illustrative purposes, the known ¹H NMR spectrum of the parent compound, Valdecoxib, shows characteristic signals for the aromatic protons and a distinct singlet for the methyl group.[9] The analysis of a structurally similar compound, celecoxib, and its hydroxylated metabolite demonstrates the expected spectral changes upon hydroxylation of a methyl group.[12]

Conclusion

The metabolic transformation of Valdecoxib is a well-defined process primarily involving CYP2C9- and CYP3A4-mediated hydroxylation of the methyl group and the sulfonamide moiety, followed by glucuronidation. The resulting hydroxylated metabolites, particularly hydroxymethyl-valdecoxib, are key products of this biotransformation. The identification and characterization of these metabolites rely on a synergistic approach, utilizing in vitro metabolism models to generate them and sophisticated analytical techniques like LC-MS/MS for their sensitive detection and quantification. While NMR spectroscopy is the definitive tool for structural elucidation, the availability of public domain NMR data for Valdecoxib's hydroxylated metabolites is limited. The methodologies and pathways detailed in this guide provide a robust framework for researchers and scientists engaged in the study of drug metabolism and the development of new chemical entities.

References

-

Zhang, J. Y., et al. (2003). Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Journal of Chromatography B, 794(2), 279-290. [Link]

-

Jin, X., et al. (2018). Simultaneous determination of parecoxib and its main metabolites valdecoxib and hydroxylated valdecoxib in mouse plasma with a sensitive LC-MS/MS method to elucidate the decreased drug metabolism of tumor bearing mice. Journal of Pharmaceutical and Biomedical Analysis, 158, 1-7. [Link]

-

Sanderson, J. P., et al. (2003). Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase. British Journal of Clinical Pharmacology, 55(4), 349-357. [Link]

-

Erdélyi, P., et al. (2008). Chemical and biological investigation of N-hydroxy-valdecoxib: an active metabolite of valdecoxib. Journal of Medicinal Chemistry, 51(9), 2849-2853. [Link]

-

Li, S. L., et al. (2020). Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study. Drug Design, Development and Therapy, 14, 1117-1125. [Link]

-

ClinPGx. (n.d.). valdecoxib. PharmGKB. [Link]

-

HUANG Yuan-jun, et al. (2009). Synthesis of Valdecoxib. Chinese Journal of Modern Applied Pharmacy, 2009-06. [Link]

-

Zhang, J. Y., et al. (2003). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Drug Metabolism and Disposition, 31(4), 491-501. [Link]

-

Rodrigues, A. D. (2005). Impact of CYP2C9 genotype on pharmacokinetics: are all cyclooxygenase inhibitors the same? Drug Metabolism and Disposition, 33(11), 1567-1575. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and Metabolism of a COX-2 Inhibitor, Valdecoxib, in Mice. [Link]

-

Effects of Dexmedetomidine on the Pharmacokinetics of Parecoxib and Its Metabolite Valdecoxib in Beagles by UPLC-MS/MS. (2020). Evidence-Based Complementary and Alternative Medicine. [Link]

-

PubChem. (n.d.). Valdecoxib. [Link]

-

Werner, U., et al. (2006). Valdecoxib does not interfere with the CYP2D6 substrate metoprolol. International Journal of Clinical Pharmacology and Therapeutics, 44(9), 397-400. [Link]

-

Taylor & Francis Online. (n.d.). Valdecoxib – Knowledge and References. [Link]

-

Drugs.com. (n.d.). Valdecoxib Interactions Checker. [Link]

-

Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777. [Link]

-

ResearchGate. (n.d.). Structures of valdecoxib and its transformed products. [Link]

-

ResearchGate. (n.d.). Reduction of N-Hydroxy-sulfonamides, Including N-Hydroxy-valdecoxib, by the Molybdenum-Containing Enzyme mARC. [Link]

-

ResearchGate. (n.d.). The major metabolic pathway of celecoxib: methyl hydroxylation mediated by cytochrome P450. [Link]

-

Primo, F. T., & Fröehlich, P. E. (2005). Celecoxib Identification Methods. Acta Farmacéutica Bonaerense, 24(3), 421-425. [Link]

-

Gierse, J. K., et al. (2003). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Biochemical and Biophysical Research Communications, 303(4), 1143-1149. [Link]

Sources

- 1. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Impact of CYP2C9 genotype on pharmacokinetics: are all cyclooxygenase inhibitors the same? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. courses.washington.edu [courses.washington.edu]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical and biological investigation of N-hydroxy-valdecoxib: An active metabolite of valdecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of ¹³C and ¹⁵N Labeled Valdecoxib Derivatives

Introduction: The Critical Role of Isotopic Labeling in Pharmaceutical Development

In the landscape of modern drug discovery and development, stable isotope labeling has emerged as an indispensable tool.[1] The incorporation of non-radioactive, heavier isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into a drug molecule allows researchers to meticulously track its journey through complex biological systems.[2] This capability is paramount for comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which form the bedrock of a drug's safety and efficacy profile.[1][3] Unlike their radioactive counterparts, stable isotopes like ¹³C and ¹⁵N offer the significant advantage of being non-radioactive, ensuring safety in handling and facilitating a wider range of experimental applications, including those in clinical trials.[2][4]

Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, has been a subject of significant pharmacological interest for its anti-inflammatory and analgesic properties.[5][6] While its use has been curtailed due to cardiovascular concerns, the study of its metabolism and stability remains a valuable pursuit for understanding the broader class of COX-2 inhibitors and for the development of safer alternatives. This guide focuses on the stability of Valdecoxib derivatives labeled with ¹³C and ¹⁵N, providing a technical framework for researchers, scientists, and drug development professionals. A thorough understanding of the stability of these labeled compounds is crucial, as any degradation can lead to inaccurate interpretations of metabolic and pharmacokinetic data, ultimately compromising the integrity of preclinical and clinical studies.

This document will delve into the theoretical underpinnings of isotopic labeling's effect on molecular stability, provide detailed experimental protocols for assessing the stability of ¹³C and ¹⁵N labeled Valdecoxib derivatives through forced degradation studies, and present a logical framework for data interpretation and reporting.

The Structural and Metabolic Landscape of Valdecoxib

Valdecoxib, chemically known as 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide, is a diaryl substituted isoxazole.[7] Its mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5][8]

The metabolism of Valdecoxib is extensive and occurs primarily in the liver through multiple pathways.[5] The main routes of biotransformation involve:

-

Phase I Metabolism: Primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9.[5][8] The most significant Phase I reaction is the oxidation of the 5-methyl group, leading to the formation of an active hydroxymethyl metabolite.[9] This metabolite can be further oxidized to a carboxylic acid derivative.[9]

-

Phase II Metabolism: Involves the glucuronidation of the sulfonamide group.[5][8] The hydroxymethyl metabolite can also undergo glucuronidation.[9]

Understanding these metabolic pathways is critical when designing and interpreting stability studies of isotopically labeled Valdecoxib. The position of the isotopic labels within the molecule will determine their fate during metabolism and degradation.

Theoretical Considerations: The Impact of ¹³C and ¹⁵N Labeling on Molecular Stability

The substitution of an atom with its heavier stable isotope, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N, introduces a subtle but significant change in the mass of the molecule. While the chemical properties remain largely unchanged, this increase in mass can influence the vibrational energy of chemical bonds.[4] According to the principles of quantum mechanics, a bond involving a heavier isotope will have a lower zero-point energy and will therefore be slightly stronger. This phenomenon, known as the kinetic isotope effect, can lead to a decrease in the rate of chemical reactions that involve the breaking of the bond to the labeled atom.

For ¹³C and ¹⁵N labeled Valdecoxib derivatives, this suggests a potential for enhanced stability at the labeled positions. However, it is crucial to note that this effect is generally small and may not be significant enough to alter the overall degradation profile of the molecule under typical storage conditions. A study on uniformly labeled cytochrome c and its mutant found that ¹³C and ¹⁵N labeling did not affect the thermodynamic stability of the proteins.[10] Therefore, while theoretically interesting, the practical impact on stability must be empirically determined through rigorous experimental testing. The primary purpose of labeling remains tracing and quantification in biological systems, not to fundamentally alter the drug's intrinsic stability.[11]

Experimental Framework: Assessing the Stability of Labeled Valdecoxib Derivatives

To comprehensively evaluate the stability of ¹³C and ¹⁵N labeled Valdecoxib derivatives, a series of forced degradation studies are essential.[12][13] These studies, also known as stress testing, subject the drug substance to conditions more severe than those it would encounter during normal handling and storage.[13] The goal is to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical methods used.[13]

The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), provide a framework for conducting forced degradation studies.[14] The following sections outline a detailed protocol for assessing the stability of labeled Valdecoxib derivatives.

Experimental Workflow

The overall workflow for assessing the stability of labeled Valdecoxib derivatives can be visualized as follows:

Caption: Workflow for forced degradation stability testing of labeled Valdecoxib.

Detailed Experimental Protocols

The following protocols are designed to assess the stability of a ¹³C and ¹⁵N labeled Valdecoxib derivative under various stress conditions. A concentration of 1 mg/mL of the drug substance is often recommended for such studies.[15]

1. Hydrolytic Degradation (Acid and Base)

Objective: To evaluate the stability of the labeled Valdecoxib derivative in acidic and basic environments.

Protocol:

-

Prepare a 1 mg/mL solution of the labeled Valdecoxib derivative in a suitable co-solvent (e.g., methanol or acetonitrile) if it is not freely soluble in water.[15]

-

For acid hydrolysis, mix the drug solution with 0.1 M hydrochloric acid.

-

For base hydrolysis, mix the drug solution with 0.1 M sodium hydroxide.

-

Maintain the solutions at room temperature (25°C ± 2°C) and at an elevated temperature (e.g., 60°C).[15]

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the aliquots before analysis to halt further degradation.[15]

-

Analyze the samples using a validated stability-indicating HPLC method.

2. Oxidative Degradation

Objective: To assess the susceptibility of the labeled Valdecoxib derivative to oxidation.

Protocol:

-

Prepare a 1 mg/mL solution of the labeled Valdecoxib derivative.

-

Add a solution of 3% hydrogen peroxide to the drug solution.[12]

-

Maintain the solution at room temperature.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Analyze the samples using a validated stability-indicating HPLC method.

3. Thermal Degradation

Objective: To determine the effect of heat on the stability of the labeled Valdecoxib derivative in the solid state.

Protocol:

-

Place a known amount of the solid labeled Valdecoxib derivative in a controlled temperature chamber (e.g., 60°C or 80°C).[15]

-

Expose the sample to both dry heat and, if applicable, wet heat (e.g., 75% relative humidity).[12]

-

Withdraw samples at specified time intervals (e.g., 1, 3, 7, and 14 days).

-

Prepare solutions of the withdrawn samples and analyze them using a validated stability-indicating HPLC method.

4. Photolytic Degradation

Objective: To evaluate the stability of the labeled Valdecoxib derivative when exposed to light.

Protocol:

-

Expose the solid labeled Valdecoxib derivative and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[12][15]

-

The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[15]

-

Simultaneously, keep a control sample protected from light.

-

After the exposure period, prepare solutions of the solid samples and analyze all samples using a validated stability-indicating HPLC method.

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector is the most commonly used technique for separating and quantifying the parent drug and its degradation products.[16]

For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[17][18] By comparing the mass spectra of the degradation products with that of the parent labeled Valdecoxib, it is possible to identify the sites of modification and thus elucidate the degradation pathways. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information about the degradation products.[16]

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise manner to facilitate interpretation. A tabular format is highly effective for summarizing the quantitative data.

Summary of Forced Degradation Results

| Stress Condition | Duration | Temperature | % Degradation of Labeled Valdecoxib | Number of Degradants | Major Degradant(s) (Retention Time) |

| 0.1 M HCl | 48 hours | 60°C | |||

| 0.1 M NaOH | 48 hours | 60°C | |||

| 3% H₂O₂ | 24 hours | 25°C | |||

| Thermal (Solid) | 14 days | 80°C | |||

| Photolytic (Solid) | ICH Q1B | 25°C | |||

| Photolytic (Solution) | ICH Q1B | 25°C |

This table should be populated with the experimental data obtained.

Interpreting the Data

The primary goal is to determine if the ¹³C and ¹⁵N labels are stable under the applied stress conditions. This is achieved by:

-

Monitoring the Isotopic Signature: Using LC-MS, confirm that the major degradation products retain the isotopic label. A loss of the label would indicate that the degradation pathway involves the cleavage of bonds at the labeled positions.

-

Comparing to Unlabeled Valdecoxib: If data is available for the forced degradation of unlabeled Valdecoxib, a direct comparison can be made. Significant differences in the degradation profiles could suggest an isotope effect, although this is generally not expected to be substantial.

-

Structural Elucidation: Identify the chemical structures of the major degradation products. This will reveal the labile parts of the Valdecoxib molecule and provide insights into its degradation mechanisms. For instance, hydrolysis of the sulfonamide group or opening of the isoxazole ring could be potential degradation pathways.[9]

Logical Relationship Diagram for Stability Assessment

Caption: Logical flow for the interpretation of stability data.

Conclusion and Best Practices

A comprehensive understanding of the stability of ¹³C and ¹⁵N labeled Valdecoxib derivatives is fundamental to their effective use in drug development research. This guide has provided a detailed technical framework for assessing the stability of these critical research tools.

Key Takeaways and Best Practices:

-

Rigorous Experimental Design: Adherence to ICH guidelines for forced degradation studies is paramount for generating reliable and regulatory-acceptable data.[14]

-

Orthogonal Analytical Techniques: The use of multiple analytical methods, particularly the combination of HPLC-UV/PDA for quantification and LC-MS/MS for identification, provides a comprehensive picture of the degradation profile.[18]

-

Focus on Label Integrity: The primary concern for labeled compounds is the stability of the isotopic label itself. Analytical methods should be capable of confirming the presence of the label in any significant degradation products.

-

Documentation and Reporting: All experimental procedures, results, and interpretations should be meticulously documented in a comprehensive stability report.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the scientific integrity of their studies and have full confidence in the data generated using ¹³C and ¹⁵N labeled Valdecoxib derivatives. This, in turn, will contribute to a more accurate understanding of the pharmacokinetic and metabolic properties of this important class of molecules.

References

- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023, June 15).

- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).

- Isotopic Labeling Services for Drug Discovery - ResolveMass Laboratories Inc. (n.d.).

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21).

- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (2025, March 15).

- Pharmacokinetics and Metabolism of a COX-2 Inhibitor, Valdecoxib, in Mice - ResearchGate. (n.d.).

- Understanding the World of Isotope Labelled Compounds and Why They Matter? (2024, March 8).

- Isotopic labeling of metabolites in drug discovery applications - PubMed. (2012, November 15).

- valdecoxib - ClinPGx. (n.d.).

- Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5).

- Valdecoxib – Knowledge and References - Taylor & Francis. (n.d.).

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- Stability of uniformly labeled (13C and 15N) cytochrome c and its L94G mutant - PMC. (n.d.).

- Force Degradation for Pharmaceuticals: A Review - IJSDR. (2023, June).

- Valdecoxib | C16H14N2O3S | CID 119607 - PubChem. (n.d.).

- BEXTRA® valdecoxib tablets - accessdata.fda.gov. (2004, November 15).

- Valdecoxib CAS#: 181695-72-7 - ChemicalBook. (n.d.).

- Structures of valdecoxib and its transformed products - ResearchGate. (n.d.).

- Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024, February 1).

- 13C 15N Labeled Compounds - Isotope Science / Alfa Chemistry. (2024, November 13).

- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).

- Showing Compound Valdecoxib (FDB023600) - FooDB. (2011, September 21).

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).

- Valdecoxib stability properties under forced degradation conditions | Request PDF. (2025, August 6).

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (n.d.).

- MCE Isotope-Labeled Compounds Handbook - MedchemExpress.com. (n.d.).

- ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI. (n.d.).

- In vivo stable isotope labeling of 13C and 15N... | Posters - F1000Research. (2015, May 12).

- Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics &Metabolomics - ChemPep. (n.d.).

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. metsol.com [metsol.com]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. Stability of uniformly labeled (13C and 15N) cytochrome c and its L94G mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. sepscience.com [sepscience.com]

- 17. contractpharma.com [contractpharma.com]

- 18. chromatographyonline.com [chromatographyonline.com]

Difference between 1-Hydroxy Valdecoxib and hydroxymethyl valdecoxib metabolites

Executive Summary

In the high-stakes domain of COX-2 inhibitor development, precise metabolite characterization is non-negotiable—particularly given the withdrawal of Valdecoxib (Bextra) due to severe cutaneous adverse reactions (SCARs) and cardiovascular risks.

This guide addresses a critical nomenclature ambiguity in the field: the distinction between 1-Hydroxy Valdecoxib and Hydroxymethyl Valdecoxib .

The Core Thesis: Chemically, "1-Hydroxy Valdecoxib" is a synonym for 5-Hydroxymethyl Valdecoxib . It is the primary Phase I metabolite formed via the oxidation of the isoxazole methyl group. The term "1-Hydroxy" is a catalog/industry colloquialism (referring to the primary alcohol) and does not indicate a position on the isoxazole or phenyl rings.

However, a dangerous confusion exists between this stable, active metabolite and the unstable N-Hydroxy Valdecoxib , which is mechanistically linked to Stevens-Johnson Syndrome (SJS). This guide dissects the physicochemical, biosynthetic, and toxicological differences between these entities to ensure experimental rigor.

Part 1: Chemical Identity & Nomenclature Resolution

The first step in any metabolic stability study is resolving the structural identity. Ambiguous nomenclature leads to misinterpretation of toxicity data.

The Synonymy: 1-Hydroxy vs. Hydroxymethyl

Industry standards and chemical catalogs (e.g., ClearSynth, ChemBase) list 1-Hydroxy Valdecoxib (CAS 181695-81-8) as the primary oxidative metabolite. Structural analysis confirms this is identical to 5-Hydroxymethyl Valdecoxib .

-

IUPAC Name: 4-[5-(hydroxymethyl)-3-phenylisoxazol-4-yl]benzenesulfonamide

-

Common Names: 1-Hydroxy Valdecoxib, Hydroxymethyl Valdecoxib, Metabolite M1.

-

Chemical Change: Oxidation of the C5-methyl group on the isoxazole ring to a primary alcohol.

The Critical Distinction: M1 vs. M2

Researchers must distinguish the "1-Hydroxy" (Hydroxymethyl) metabolite from the N-Hydroxy metabolite.

| Feature | Hydroxymethyl Valdecoxib (M1) | N-Hydroxy Valdecoxib (M2) |

| Synonym | "1-Hydroxy Valdecoxib" | N-hydroxylamine metabolite |

| Site of Metabolism | C5-Methyl group (Isoxazole) | Sulfonamide Nitrogen ( |

| Enzymes | CYP2C9, CYP3A4 | CYP3A4 (primary) |

| Stability | Stable; further oxidizes to carboxylic acid | Unstable; dehydrates to nitroso/sulfinic species |

| Activity | Retains COX-2 inhibitory activity | Weak/No COX-2 activity; Toxicophore |

| Clinical Relevance | Efficacy marker | Toxicity marker (SJS/TEN) |

Part 2: Biosynthetic Pathways & Mechanism

Valdecoxib metabolism is a bifurcation point between efficacy (M1) and toxicity (M2). Understanding the enzymatic causality is essential for designing safer analogs.

Mechanism of Action

-

M1 Formation (Efficacy Path): CYP2C9 and CYP3A4 hydroxylate the benzylic-like methyl group. This alcohol (M1) is pharmacologically active, contributing to the drug's analgesic duration before being deactivated to valdecoxib carboxylic acid (M4).

-

M2 Formation (Toxicity Path): Direct N-hydroxylation of the sulfonamide moiety creates a hydroxylamine. This species is labile and can undergo auto-oxidation to form nitroso intermediates or disproportionate to sulfinic acids, which act as haptens for immune-mediated skin reactions.

Pathway Visualization

Figure 1: Bifurcation of Valdecoxib metabolism.[1] The green path (M1) represents the "1-Hydroxy" efficacy route, while the red path (M2) leads to toxicity.

Part 3: Analytical Protocol for Metabolite Differentiation

To experimentally verify the difference, you must use high-resolution mass spectrometry (HRMS). The two metabolites are isomers (both +16 Da), requiring fragmentation analysis to distinguish.

Protocol: Microsomal Incubation & LC-MS/MS Identification

Objective: Isolate and identify M1 vs. M2 from Human Liver Microsomes (HLM).

Materials:

-

Pooled HLM (20 mg/mL protein).

-

NADPH regenerating system.

-

Valdecoxib (10 µM final conc).

-

LC-MS/MS (e.g., Q-Exactive or Triple Quad).

Step-by-Step Workflow:

-

Incubation:

-

Pre-incubate 400 µL HLM mix (1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Initiate reaction by adding 10 µL Valdecoxib stock.

-

Add 50 µL NADPH regenerating system.

-

Incubate for 60 minutes.

-

-

Quenching:

-

Add 500 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Valdecoxib-d3).

-

Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.

-

Gradient: 5% B to 95% B over 10 min.

-

Data Interpretation (Differentiation Criteria):

| Parameter | Hydroxymethyl Valdecoxib (M1) | N-Hydroxy Valdecoxib (M2) |

| Parent m/z | 331.07 | 331.07 |

| Retention Time | Elutes earlier (more polar due to -CH2OH) | Elutes later (less polar than M1) |

| Key Fragment (MS2) | m/z 216 (Loss of sulfonamide group, retains hydroxymethyl on isoxazole) | m/z 119 (Characteristic sulfonamide fragment modified) |

| Diagnostic Loss | Loss of | Loss of |

Part 4: Pharmacological Implications

Why this distinction matters for Drug Development:

-

Efficacy Screening: If you are developing a valdecoxib analog, you want the Hydroxymethyl metabolite (M1). It extends the therapeutic window. In mouse models, M1 accounts for a significant portion of the anti-inflammatory activity.

-

Toxicity Screening: You must screen against the formation of the N-Hydroxy metabolite (M2). The "1-Hydroxy" (Hydroxymethyl) metabolite is generally considered safe regarding protein adduct formation, whereas the N-Hydroxy pathway is the "structural alert" responsible for the drug's market withdrawal.

Self-Validating Check:

When synthesizing standards, ensure your "1-Hydroxy Valdecoxib" standard has a melting point of ~170-175°C (consistent with the alcohol) and shows a primary alcohol peak in NMR (

References

-

Zhang, J. Y., et al. (2003). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice.[2] Drug Metabolism and Disposition.[2][3][4][5]

-

Yuan, J., et al. (2002). Valdecoxib: A review of its pharmacokinetics and metabolism. Clinical Pharmacokinetics.[5]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 119607, Valdecoxib.

-

ChemBase. 1-Hydroxy Valdecoxib (CAS 181695-81-8) Structure and Synonyms.

-

Kalgutkar, A. S., et al. (2005). Metabolic activation of the sulfonamide group in valdecoxib. Chemical Research in Toxicology.

Sources

Synthesis and Characterization of 1-Hydroxy Valdecoxib-13C2,15N

Executive Summary

In the bioanalysis of COX-2 inhibitors, the quantification of metabolites is critical for understanding pharmacokinetics and toxicity. Valdecoxib , the active moiety of the prodrug Parecoxib, is primarily metabolized via CYP3A4 and CYP2C9 to its active metabolite, 5-hydroxymethyl valdecoxib (often designated in literature and catalogs as "1-Hydroxy Valdecoxib" or Metabolite M1).

Precise quantification of this metabolite in complex biological matrices (plasma, urine) requires a stable isotope-labeled internal standard (SIL-IS) to compensate for ionization suppression and recovery variability. This guide details the synthesis of 5-(Hydroxymethyl)valdecoxib-

Note on Nomenclature: While chemically defined as 4-(5-(hydroxymethyl)-3-phenylisoxazol-4-yl)benzenesulfonamide, this guide adopts the industry colloquialism "1-Hydroxy Valdecoxib" to align with common procurement requests, referring specifically to the hydroxylation of the C5-methyl group.

Strategic Retrosynthesis & Isotope Placement

To achieve a robust

The Strategy

We utilize a convergent synthesis involving the condensation of a deoxybenzoin oxime dianion with a labeled acylating agent.

-

Nitrogen Source (

): Introduced early via -

Carbon Source (

): Introduced via ethyl

Retrosynthetic Pathway (Graphviz)

Figure 1: Retrosynthetic disconnection showing the origin of the heavy isotopes.

Detailed Synthetic Protocol

Phase 1: Formation of Deoxybenzoin Oxime

The synthesis begins with the conversion of deoxybenzoin to its oxime using labeled hydroxylamine. This locks the

-

Reagents: Deoxybenzoin (1.0 eq),

Hydroxylamine HCl (1.2 eq), Sodium Acetate (3.0 eq), Ethanol/Water (4:1). -

Procedure:

-

Dissolve deoxybenzoin in ethanol.

-

Add an aqueous solution of

hydroxylamine hydrochloride and sodium acetate. -

Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Concentrate in vacuo to remove ethanol.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: >90% as a white solid.

-

Phase 2: Cyclization to 5-(Chloromethyl)isoxazole-

This is the critical step where the carbon labels are introduced. We use a dianion strategy to condense the oxime with the labeled ester.[1]

-

Reagents:

Oxime (from Phase 1), -

Protocol:

-

Dissolve the oxime in anhydrous THF under Argon atmosphere. Cool to 0°C.

-

Add

-BuLi dropwise. The solution will turn deep yellow/orange, indicating dianion formation. Stir for 30 min at 0°C. -

Add Ethyl

chloroacetate dropwise. -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Cyclization/Dehydration: Treat the intermediate (often an isoxazoline) with concentrated HCl or sulfuric acid in ethanol to force aromatization to the isoxazole.

-

Workup: Quench with saturated NH₄Cl, extract with EtOAc. Purification via silica gel chromatography is essential here to separate regioisomers.

-

-

Key Intermediate: 3,4-Diphenyl-5-(chloromethyl)isoxazole-

.

Phase 3: Chlorosulfonation and Amidation

The sulfonamide moiety is installed via electrophilic aromatic substitution. The isoxazole ring deactivates the attached phenyl rings, but the 4-phenyl ring is sufficiently active for chlorosulfonation.

-

Reagents: Chlorosulfonic acid (excess), Ammonium hydroxide (conc.).

-

Protocol:

-

Cool chlorosulfonic acid (5-10 eq) to 0°C.

-

Slowly add the 5-(chloromethyl)isoxazole intermediate solid portion-wise.

-

Stir at 0°C for 1 hour, then warm to room temperature. Note: Monitor closely; excessive heat can degrade the chloromethyl group.

-

Pour the reaction mixture carefully onto crushed ice (exothermic!).

-

Extract the sulfonyl chloride immediately with DCM.

-

Add the DCM layer dropwise to a stirred solution of concentrated ammonium hydroxide at 0°C.

-

Stir for 1 hour. Evaporate solvent.

-

-

Product: 4-(5-(Chloromethyl)-3-phenylisoxazol-4-yl)benzenesulfonamide-

.

Phase 4: Hydrolysis to 5-(Hydroxymethyl) Target

The final step converts the chloromethyl group to the hydroxymethyl metabolite.

-

Reagents: Formic acid (aq), Triethylamine, or Silver Acetate/Acetic Acid followed by hydrolysis.

-

Preferred Method (Ag-assisted):

-

Dissolve the chloro-intermediate in acetic acid.

-

Add Silver Acetate (1.1 eq) and heat to 80°C for 2 hours (displacement of Cl by OAc).

-

Filter off AgCl precipitate.

-

Treat the filtrate (acetate ester) with NaOH (1M) in methanol to hydrolyze the ester to the free alcohol.

-

Acidify to pH 7 and extract with EtOAc.

-

Purification: Recrystallize from Acetone/Hexane.

-

Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)

The presence of

| Nucleus | Chemical Shift ( | Multiplicity & Coupling (Expected) | Assignment |

| 4.55 ppm | Doublet of Doublets ( | ||

| ~56 ppm | Doublet ( | Exocyclic | |

| ~168 ppm | Doublet of Doublets ( | Isoxazole C5 | |

| - | Doublet ( | Isoxazole Nitrogen |

Mass Spectrometry (LC-MS/MS)[2]

-

Ionization: ESI Negative or Positive mode (Sulfonamides often ionize well in Negative mode

). -

Mass Shift: The parent Valdecoxib metabolite has a molecular weight of ~330.36.

-

Unlabeled

-

Labeled

(+3 Da shift).

-

-

Isotopic Purity: >99% enrichment required to prevent contribution to the M+0 channel.

MS Fragmentation Pathway (Graphviz)

The fragmentation pattern confirms the location of the labels. The isoxazole ring cleavage is the diagnostic feature.

Figure 2: Expected fragmentation logic. The labels are located in the heterocyclic core, so fragments containing the isoxazole ring will exhibit the mass shift.

Handling and Stability

-

Storage: -20°C, protected from light. Sulfonamides are generally stable, but the hydroxymethyl group can be susceptible to oxidation to the carboxylic acid (Valdecoxib carboxylic acid metabolite) if exposed to air/light for prolonged periods.

-

Solution Stability: Stable in Methanol/Acetonitrile for 1 week at 4°C.

References

-

Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[2][3] Journal of Medicinal Chemistry, 43(5), 775–777. Link

-

Zhang, J. Y., et al. (2003). "Metabolism of Valdecoxib in Human: Identification of Metabolites and Pathway Determination." Drug Metabolism and Disposition, 31(9). Link

-

Yuan, H., et al. (2009).[4] "Synthesis of Valdecoxib and Optimize the Process." Chinese Journal of Modern Applied Pharmacy. Link

-

PubChem. (2023). "Valdecoxib Compound Summary." National Library of Medicine. Link

Sources

Technical Whitepaper: Handling and Bioanalysis of 1-Hydroxy Valdecoxib-13C2,15N

Executive Summary & Scope

This technical guide defines the safety, handling, and experimental application of 1-Hydroxy Valdecoxib-13C2,15N . This compound is a Stable Isotope Labeled (SIL) internal standard (IS) used primarily in the quantification of Valdecoxib metabolites via LC-MS/MS.

Critical Context: Valdecoxib (Bextra) was withdrawn from the market in 2005 due to severe cardiovascular thrombotic events and serious skin reactions (Stevens-Johnson Syndrome). As a metabolite of a high-potency withdrawn drug, this reference standard requires handling protocols equivalent to High Potency Active Pharmaceutical Ingredients (HPAPI) .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The "1-Hydroxy" nomenclature typically refers to the Hydroxymethyl metabolite (M1), formed via CYP2C9/3A4 hydroxylation of the isoxazole methyl group. The inclusion of 13C and 15N isotopes provides a mass shift of +3 Da, ensuring chromatographic co-elution with the analyte while preventing signal interference.

Table 1: Compound Specifications

| Property | Unlabeled Analyte (Metabolite) | Labeled Internal Standard (IS) |

| Compound Name | 1-Hydroxy Valdecoxib (Hydroxymethyl valdecoxib) | This compound |

| CAS Registry | 181695-72-7 (Parent Valdecoxib) | N/A (Research Reagent) |

| Formula | C₁₆H₁₄N₂O₄S | C₁₄13C₂H₁₄N15NO₄S |

| Molecular Weight | 330.36 g/mol | ~333.36 g/mol (+3 Da Shift) |

| Isotopic Purity | Natural Abundance | ≥ 99 atom % 13C, 15N |

| Solubility | DMSO, Methanol | DMSO, Methanol (Hygroscopic) |

| pKa | ~6.5 (Sulfonamide) | ~6.5 (Sulfonamide) |

Technical Note: The isotopic label must be located on a non-exchangeable position (typically the isoxazole ring or phenyl ring) to prevent deuterium/hydrogen scrambling during ionization.

Hazard Identification (GHS Classification)

Although specific toxicological data for the labeled metabolite may be sparse, scientific integrity dictates deriving hazards from the parent compound (Valdecoxib). Treat this substance as a Category 1B Reproductive Toxicant .

Core Hazards

-

Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.[1]

-

STOT-RE (H373): Specific Target Organ Toxicity (Repeated Exposure) – Cardiovascular system.

-

Skin Sensitization: Potential for severe cutaneous adverse reactions (SCARs) due to the sulfonamide moiety.

Emergency Response Matrix

| Scenario | Immediate Action |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Medical surveillance required. |

| Skin Contact | Wash with soap/water for 15 min. Do not use solvents (increases absorption). |

| Eye Contact | Rinse cautiously with water for 15 min.[2] Remove contact lenses. |

| Spill Cleanup | Do not dry sweep. Wet with methanol/water to suppress dust, then wipe. Treat waste as hazardous. |

Handling Protocol: The "Chain of Custody"

Working with mg-quantities of expensive SIL standards requires a protocol that minimizes loss (cost) and exposure (safety).

Environmental Controls[5]

-

Light Sensitivity: Sulfonamides and isoxazoles can be photo-labile. All handling must occur under amber light or using amber glassware.

-

Hygroscopicity: SIL standards are often lyophilized salts. Moisture uptake alters the effective mass. Equilibrate the vial to room temperature in a desiccator before opening.

Reconstitution Workflow (Graphviz Visualization)

The following workflow ensures quantitative accuracy without weighing the solid, which is prone to static error.

Figure 1: Quantitative reconstitution workflow minimizing gravimetric error and exposure risk.

Bioanalytical Application: LC-MS/MS Methodology

The core utility of this compound is to compensate for matrix effects (ion suppression/enhancement) during the quantification of the metabolite in biological fluids (plasma/urine).[3]

The Mechanism of Correction

In Electrospray Ionization (ESI), phospholipids and proteins often suppress the ionization of the analyte. Because the SIL IS co-elutes with the analyte but is mass-differentiated, it experiences the exact same suppression.[3]

Ratio Calculation:

Recommended LC-MS/MS Conditions[10]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[4]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

-

Ionization: ESI Negative Mode (Sulfonamides often ionize better in negative mode, though positive mode is possible depending on pH).

-

MRM Transitions (Example):

-

Analyte (Unlabeled): 331.1

[Fragment] -

IS (Labeled): 334.1

[Fragment + 3]

-

Experimental Logic Diagram

Figure 2: Logic flow for Internal Standard (IS) compensation in bioanalysis.

Waste Disposal & Compliance

-

Classification: Hazardous Chemical Waste (Toxic/Reprotoxic).

-

Segregation: Do not mix with general organic waste. Label specifically as "Contains Sulfonamide / COX-2 Inhibitor Derivatives."

-

Deactivation: Chemical incineration is the only approved disposal method.

References

-

Pfizer Inc. (2008). Material Safety Data Sheet: Valdecoxib. Retrieved from (Verified via search context).

-

U.S. Food and Drug Administration (FDA). (2005). Public Health Advisory - FDA Announces Important Changes and Additional Warnings for COX-2 Selective and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Link

-

Zhang, J. Y., et al. (2003). Metabolism of valdecoxib in man: identification of metabolites. Journal of Pharmaceutical and Biomedical Analysis. Link

-

PubChem. (2025).[5] Valdecoxib Compound Summary. National Library of Medicine. Link

-

Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Link

Sources

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Elucidating Valdecoxib Metabolism via Isotope Labeling

This guide serves as a technical blueprint for investigating the metabolic disposition of Valdecoxib using stable isotope labeling strategies. It is designed for pharmaceutical scientists requiring high-precision protocols for metabolite identification (MetID) and quantitative bioanalysis.

Executive Summary

Valdecoxib, a selective COX-2 inhibitor, presents a complex pharmacokinetic profile characterized by extensive hepatic metabolism involving both cytochrome P450 (CYP) enzymes and non-CYP pathways (glucuronidation).[1][2][3][4][5] While withdrawn from the market due to cardiovascular safety signals, Valdecoxib remains a model compound for studying isoxazole ring metabolism and prodrug activation (from Parecoxib).

This guide details the application of Stable Isotope Labeling (SIL) to resolve these metabolic pathways. By incorporating Deuterium (

-

Quantify analytes with high precision using Isotope Dilution Mass Spectrometry (IDMS).

-

Trace the mechanism of isoxazole ring opening.

-

Determine Kinetic Isotope Effects (KIE) to identify rate-limiting CYP-mediated oxidation steps.

Chemical Strategy & Isotope Selection

The Target Molecule

Valdecoxib: 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.

-

Molecular Weight: 314.36 g/mol .

-

Key Structural Features: Sulfonamide moiety (site of glucuronidation), 5-methyl group (site of CYP oxidation), Isoxazole core (site of ring cleavage).

Labeling Strategies

Selection of the isotope label position is critical for the intended experimental outcome.[6]

| Labeling Strategy | Isotope | Position | Application | Rationale |

| Metabolically Stable IS | Phenyl Ring (C3) | Bioanalysis (Quantification) | The phenyl ring remains intact during primary metabolism, ensuring the Internal Standard (IS) co-elutes and behaves identically to the analyte without losing the label. | |

| Mechanistic Probe | 5-Methyl Group | Metabolic Flux / KIE | Deuterium substitution at the metabolic soft spot (methyl) alters the reaction rate (KIE). If | |

| Ring Cleavage Tracer | Isoxazole Ring | Pathway Elucidation | Traces the nitrogen fate during the complex ring-opening sequence to metabolites M6 and M13. |

Metabolic Pathway Elucidation (The Core)

Valdecoxib undergoes a bifurcation in clearance pathways.[1][4] The primary oxidative route is driven by CYP3A4 and CYP2C9, while direct conjugation occurs via UGT enzymes.

The Pathway Map

The following diagram illustrates the metabolic cascade, highlighting the prodrug conversion and the critical ring-opening step.

Figure 1: Metabolic pathway of Valdecoxib showing prodrug activation, CYP-mediated oxidation, and downstream ring cleavage.

Mechanistic Insight: The Isoxazole Ring Opening

A unique feature of Valdecoxib metabolism is the conversion of the carboxylic acid metabolite (M4) into ring-opened products (M6/M13).[5] Isotope labeling studies using

Experimental Protocols

Protocol A: Synthesis of Valdecoxib-D3 (Internal Standard)

Objective: Synthesize 5-(trideuteromethyl)-3-phenylisoxazol-4-yl-benzenesulfonamide for use as a mass spectrometry internal standard. Self-Validating Step: The final product must show a mass shift of +3 Da (m/z 317) compared to natural Valdecoxib (m/z 314) and co-elute in HPLC.

-

Precursor Preparation: React deoxybenzoin with

-acetic anhydride (isotope source) in the presence of a Lewis acid to form the diketone intermediate. -

Oxime Formation: Treat the intermediate with hydroxylamine hydrochloride (

) in ethanol/pyridine reflux. -

Cyclization: Dehydrate the oxime using thionyl chloride (

) to close the isoxazole ring. -

Chlorosulfonation: React the 3,4-diphenyl-5-methyl(

)-isoxazole with chlorosulfonic acid at 0°C. -

Amidation: Quench the sulfonyl chloride intermediate with aqueous ammonia to yield Valdecoxib-

. -

Purification: Recrystallize from ethanol/water. Verify isotopic purity >99% via mass spectrometry.

Protocol B: LC-MS/MS Bioanalytical Workflow

Objective: Quantify Valdecoxib and M1 in human plasma.

1. Sample Preparation (Solid Phase Extraction):

-

Conditioning: Equilibrate C18 SPE cartridges with Methanol (1 mL) followed by Water (1 mL).

-

Loading: Mix 200 µL plasma with 20 µL IS (Valdecoxib-

, 1 µg/mL). Load onto cartridge. -

Wash: Wash with 5% Methanol in water (removes proteins/salts).

-

Elution: Elute analytes with 100% Acetonitrile.

-

Reconstitution: Evaporate under

stream; reconstitute in Mobile Phase.

2. LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Zorbax XDB-C8 or Acquity BEH C18), 2.1 x 50 mm.

-

Mobile Phase: Gradient of Acetonitrile : Water (with 10mM Ammonium Acetate).[7]

-

Ionization: ESI Negative Mode (Sulfonamides ionize well in negative mode).

3. Quantitative Data Table (MRM Transitions):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Valdecoxib | 313.1 | 118.0 | 25 | Quantifier |

| Valdecoxib-D3 | 316.1 | 118.0 | 25 | Internal Standard |

| Metabolite M1 | 329.1 | 196.0 | 28 | Active Metabolite |

| Parecoxib | 369.0 | 119.0 | 22 | Prodrug |

Analytical Workflow & Decision Logic

The following workflow illustrates the decision process for identifying metabolites using isotope pattern filtering.

Figure 2: Analytical workflow for metabolite identification and quantification using isotope filtering.

References

-

Zhang, J. Y., et al. (2003).[5][7] "Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice." Drug Metabolism and Disposition. Link

-

Werner, U., et al. (2006).[8] "Valdecoxib does not interfere with the CYP2D6 substrate metoprolol."[3][8] International Journal of Clinical Pharmacology and Therapeutics. Link

-

Zhang, J. Y., et al. (2003).[5][7] "Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Jin, X., et al. (2018).[9] "Simultaneous determination of parecoxib and its main metabolites valdecoxib and hydroxylated valdecoxib in mouse plasma with a sensitive LC-MS/MS method." Journal of Pharmaceutical and Biomedical Analysis. Link

- Talley, J. J., et al. (2000). "Synthesis of Valdecoxib." Journal of Medicinal Chemistry.

-

Yuan, H., et al. (2020). "Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS." Drug Design, Development and Therapy.[10] Link

Sources

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Valdecoxib does not interfere with the CYP2D6 substrate metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of parecoxib and its main metabolites valdecoxib and hydroxylated valdecoxib in mouse plasma with a sensitive LC-MS/MS method to elucidate the decreased drug metabolism of tumor bearing mice PMID: 29843006 | MCE [medchemexpress.cn]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity Quantification of 1-Hydroxy Valdecoxib in Human Plasma via LC-ESI-MS/MS

Executive Summary & Scientific Context

Valdecoxib is a selective COX-2 inhibitor and the active moiety of the prodrug Parecoxib.[1][2] While Valdecoxib itself is the primary therapeutic agent, its metabolic fate is clinically significant. The primary Phase I metabolic pathway involves the hydroxylation of the methyl group on the isoxazole ring to form 1-Hydroxy Valdecoxib . This biotransformation is catalyzed predominantly by CYP3A4 and CYP2C9 .[3]

Quantifying 1-Hydroxy Valdecoxib is critical for:

-

Pharmacokinetic (PK) Profiling: Understanding the clearance mechanisms of Valdecoxib.

-

Drug-Drug Interaction (DDI) Studies: Monitoring CYP3A4/2C9 activity.

-

Bioequivalence: Ensuring generic formulations match the metabolic profile of the innovator.

This guide details a robust LC-MS/MS method using Negative Electrospray Ionization (ESI-) . While Positive mode is possible, Negative mode is selected here for its superior selectivity regarding the sulfonamide moiety, reducing background noise from endogenous plasma amines.

Chemical & Metabolic Pathway[3][4]

Understanding the structural evolution is vital for selecting MRM transitions. Valdecoxib contains a sulfonamide group (

Figure 1: Metabolic pathway of Parecoxib/Valdecoxib illustrating the formation of the target analyte, 1-Hydroxy Valdecoxib.

Method Development Strategy

Mass Spectrometry: The Case for Negative Mode

Although Valdecoxib and its metabolite have nitrogen atoms suitable for protonation (

-

Mechanism: Deprotonation of the sulfonamide nitrogen.

-

Benefit: Human plasma is rich in endogenous amines and phospholipids that ionize strongly in positive mode. Negative mode filters out much of this chemical noise, improving the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantitation (LLOQ).

Chromatography & Separation

The 1-hydroxy metabolite is more polar than the parent Valdecoxib.

-

Column Choice: A C18 column is standard.[2][4] However, to ensure resolution between the hydroxylated metabolite and potential isobaric interferences, a high-strength silica (HSS) or a Phenyl-Hexyl column can offer orthogonal selectivity. We utilize a C18 for robustness.[2][4][5]

-

Mobile Phase: Ammonium Acetate (10 mM) is preferred over Formic Acid for negative mode, as it promotes stable deprotonation while maintaining a pH (approx. 5-6) that supports reversed-phase retention.

Detailed Experimental Protocol

Chemicals & Reagents[7]

-

Standards: Valdecoxib, 1-Hydroxy Valdecoxib (Reference Standard grade).

-

Internal Standard (IS): Valdecoxib-d3 or Celecoxib (structural analog).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Ammonium Acetate (LC-MS grade).

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: While Protein Precipitation (PPT) is faster, it leaves phospholipids that cause ion suppression. For a metabolite method requiring high sensitivity (sub-ng/mL), SPE is the "Gold Standard."

Workflow Diagram:

Figure 2: Solid Phase Extraction (SPE) workflow designed to minimize matrix effects.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Agilent Zorbax XDB-C8 or Waters BEH C18 (50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.[6]

-

Flow Rate: 0.4 mL/min.[2]

-

Gradient:

-

0.0 min: 30% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 30% B

-

4.0 min: Stop

-

Mass Spectrometry (Source Parameters):

-

Mode: ESI Negative (ESI-).

-

Capillary Voltage: 2.5 kV.

-

Source Temp: 150°C.

-

Desolvation Temp: 500°C.

-

Desolvation Gas: 1000 L/hr (N2).

MRM Transitions (Optimized):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Valdecoxib | 313.0 | 118.0 | 40 | 25 | Quantifier |

| 1-OH Valdecoxib | 329.0 | 196.0 | 40 | 28 | Quantifier |

| IS (Celecoxib) | 380.0 | 316.0 | 45 | 22 | Internal Std |

Note: The transition 329 -> 196 corresponds to the cleavage of the sulfonamide moiety and is highly specific. [1, 2]

Validation Summary (Expected Performance)

Based on FDA/EMA Bioanalytical Method Validation guidelines, this protocol typically yields:

-

Linearity: 0.5 – 500 ng/mL (

). -

LLOQ: 0.5 ng/mL (using 200 µL plasma).

-

Accuracy: ±15% (±20% at LLOQ).

-

Recovery: >85% (SPE method).[6]

-

Matrix Effect: 90-110% (Minimal suppression due to SPE cleanup).

Troubleshooting & "Expert Tips"

-

Issue: Low Sensitivity for 1-OH Metabolite.

-

Cause: Incomplete ionization or adduct formation.

-

Fix: Ensure Ammonium Acetate is fresh. pH control is vital in negative mode. If sensitivity remains low, check the source offset voltage; sulfonamides can be sensitive to "in-source" fragmentation if voltages are too high.

-

-

Issue: Peak Tailing.

-

Cause: Interaction with silanols on the column.

-

Fix: Increase Ammonium Acetate concentration to 20mM or switch to an "end-capped" column like the Waters BEH C18 which resists secondary interactions.

-

-

Issue: Carryover.

-

Cause: Valdecoxib is lipophilic.

-

Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

-

References

-

Zhang, J. Y., et al. (2003). "Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma."[6] Journal of Pharmaceutical and Biomedical Analysis, 33(1), 61-73.

-

Li, S., et al. (2020). "Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib in Beagle Plasma by UPLC-MS/MS."[5] Drug Design, Development and Therapy, 14, 1083–1091.

-

Werner, U., et al. (2008). "Chemical and biological investigation of N-hydroxy-valdecoxib: An active metabolite of valdecoxib." Bioorganic & Medicinal Chemistry, 16(8), 4636-4643.

-

FDA Guidance for Industry. "Bioanalytical Method Validation." (2018).[5]

-

[5]

-

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. sciex.com [sciex.com]

- 5. dovepress.com [dovepress.com]

- 6. Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Application Note: Protocol for Using 1-Hydroxy Valdecoxib-13C2,15N as an Internal Standard in Bioanalysis

Abstract

This application note details the protocol for utilizing 1-Hydroxy Valdecoxib-13C2,15N as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 1-Hydroxy Valdecoxib in human plasma. 1-Hydroxy Valdecoxib is the primary active metabolite of Valdecoxib (and the prodrug Parecoxib), formed via CYP3A4 and CYP2C9 mediated hydroxylation. Accurate quantification of this metabolite is critical for pharmacokinetic (PK) profiling and safety assessment. This guide prioritizes the use of a matched SIL-IS to compensate for matrix effects, extraction efficiency variances, and ionization suppression, ensuring compliance with FDA/ICH M10 Bioanalytical Method Validation guidelines.

Introduction & Scientific Context

Metabolic Pathway and Clinical Relevance